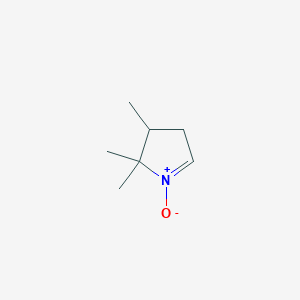![molecular formula C18H14N2OS B14000054 6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 82588-46-3](/img/structure/B14000054.png)
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a phenyl group attached to the imidazo[2,1-b][1,3]thiazole ring system
Vorbereitungsmethoden
The synthesis of 6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenylbenzaldehyde with 2-aminothiazole, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and purity.
Analyse Chemischer Reaktionen
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using reagents like alkyl halides or halogenating agents.
Cyclization: Intramolecular cyclization reactions can be performed to create more complex ring systems, often using catalysts and specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, showing cytotoxic activity against various cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It has been used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.
Wirkmechanismus
The mechanism of action of 6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to activate the constitutive androstane receptor (CAR), leading to nuclear translocation and subsequent gene expression changes . This activation can result in various biological effects, including modulation of metabolic pathways and immune responses.
Vergleich Mit ähnlichen Verbindungen
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde: This compound has similar structural features but includes a chlorine atom, which can influence its reactivity and biological activity.
Benzo[d]imidazo[2,1-b][1,3]thiazole derivatives: These compounds have been studied for their antitubercular and anticancer activities, highlighting the versatility of the imidazo[2,1-b][1,3]thiazole scaffold.
Imidazo[2,1-b]thiazole-based chalcones: These derivatives have shown significant anticancer activity, demonstrating the potential of modifying the core structure to enhance biological properties.
Eigenschaften
CAS-Nummer |
82588-46-3 |
|---|---|
Molekularformel |
C18H14N2OS |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
6-(4-phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C18H14N2OS/c21-12-16-17(19-18-20(16)10-11-22-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
InChI-Schlüssel |
SCMNZAULAFJQTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=NC(=C(N21)C=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)

![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)


![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)




![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
